6,8-Dihydroxy-2-methylmercaptopurine is a metabolite of 6-mercaptopurine, a well-known purine antimetabolite used in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. The parent compound, 6-mercaptopurine, and its derivatives, including 6-methylmercaptopurine ribonucleoside (6-MMPR), have been extensively studied for their therapeutic effects and mechanisms of action in various cancer cell types. These compounds have been shown to interfere with purine metabolism, leading to inhibition of cell proliferation and induction of cell death in malignant cells12345678910.
6-Methylmercaptopurine ribonucleoside (6-MMPR) has been identified as an inhibitor of fibroblast growth factor-2 (FGF2)-induced angiogenesis, affecting both early and late phases of the angiogenesis process. It inhibits endothelial cell proliferation, sprout formation, and capillary-like structure formation, and it interferes with FGF2-induced intracellular signaling by inhibiting the phosphorylation of extracellular signal-regulated kinase-21. Additionally, 6-MMPR and its analogs have been shown to potentiate the antitumor effects of 6-mercaptopurine (6-MP) through enhanced conversion to thioinosinate and increased levels of 5-phosphoribosyl-1-pyrophosphate, which are crucial for purine nucleotide synthesis23. The synergistic effects of 6-MP and 6-MMPR on adenine nucleotide levels in Sarcoma 180 cells further confirm their combined antitumor action3. Moreover, 6-MMPR acts as an inhibitor of amidophosphoribosyltransferase, leading to decreased concentrations of purine ribonucleotides and an increase in pyrimidine ribonucleotides, affecting the overall nucleotide balance within the cell4. The interaction of 6-mercaptopurine with copper and xanthine oxidase, forming a stable complex, may also contribute to its anti-inflammatory and antitumor properties8.
6-Mercaptopurine and its derivatives have been primarily used in the treatment of leukemia and other malignancies. Clinical evaluations have shown that 6-mercaptopurine can induce remissions in children with acute leukemia and, to a lesser extent, in adults with both acute and chronic myelocytic leukemia10. The combination of 6-MP with 6-MMPR has been found to be particularly effective against lymphoma cells, both in culture and in vivo, suggesting a potential for combination chemotherapy9.
The metabolism of 6-mercaptopurine has been studied to understand its catabolic pathways. The identification of 6-methylmercapto-8-hydroxypurine as a major metabolite during high-dose infusions of 6-mercaptopurine indicates an alternative catabolic pathway apart from its conversion into thiouric acid6. This understanding is crucial for optimizing dosing regimens and minimizing toxicity.
Research into the biochemical mechanisms of 6-mercaptopurine and its analogs has revealed their impact on purine biosynthesis de novo and the methylation state of cells. For instance, 6-MP and methylmercaptopurine ribonucleoside (Me-MPR) decrease S-adenosylmethionine synthesis, which could lead to altered methylation of macromolecules like DNA and RNA, affecting cellular processes and contributing to cytotoxicity7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: